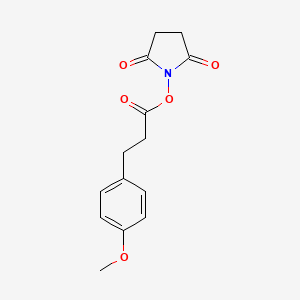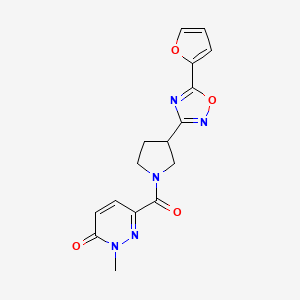
6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a complex organic molecule characterized by the presence of a furan ring, an oxadiazole ring, and a pyridazinone core. This structural complexity enables its diverse range of applications in various scientific fields, making it a compound of significant interest.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one typically involves multiple steps:
Formation of the furan-2-yl moiety: : This is generally synthesized through the acid-catalyzed dehydration of 2-furyl alcohol.
Synthesis of the 1,2,4-oxadiazole ring: : Commonly achieved by the cyclization of a dihydroxy ketone with nitrous acid.
Pyrrolidine attachment: : This involves a nucleophilic substitution reaction with the appropriate pyrrolidine derivative.
Coupling to the pyridazinone core: : This step usually requires a peptide coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the pyrrolidine and pyridazinone fragments.
Industrial Production Methods:
Scaling up the synthesis involves optimizing reaction conditions to maximize yield and purity while minimizing costs. This often requires robust purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The furan ring can be oxidized to furanones under mild conditions using reagents like m-chloroperbenzoic acid.
Reduction: : The oxadiazole ring can undergo reduction to the corresponding amine using lithium aluminum hydride.
Substitution: : Halogenated derivatives of the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: : m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride.
Substitution: : Nucleophiles like amines or thiols.
Major Products:
Oxidation: : Yields furanones.
Reduction: : Yields amines.
Substitution: : Yields substituted derivatives with functional groups replacing halogens.
Scientific Research Applications
The compound 6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one finds applications in various scientific domains:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Functions as a ligand in biochemical assays, investigating enzyme kinetics or receptor interactions.
Medicine: : Explored for its potential as a therapeutic agent in drug discovery, particularly targeting inflammation and cancer.
Industry: : Applied in the synthesis of specialty chemicals and materials science, especially in the development of polymers and advanced materials.
Mechanism of Action
The biological activity of this compound is often attributed to its ability to interact with specific molecular targets such as enzymes or receptors. Its multiple rings and functional groups allow for versatile binding modes. For instance, it might inhibit an enzyme's active site or modulate receptor activity by mimicking a natural ligand. The precise mechanism would depend on its specific application and the biological context in which it is used.
Comparison with Similar Compounds
6-(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: : Substituting the furan ring with a phenyl group.
6-(3-(5-thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one: : Replacing the furan with a thiophene.
Uniqueness:
What makes 6-(3-(5-(furan-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one unique is the specific combination of the furan, oxadiazole, pyrrolidine, and pyridazinone moieties. This unique structure imparts specific chemical and biological properties that are distinct from its analogs, enhancing its utility in targeted research and industrial applications.
There you have it, a deep dive into this fascinating compound! What do you think?
Properties
IUPAC Name |
6-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl]-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-20-13(22)5-4-11(18-20)16(23)21-7-6-10(9-21)14-17-15(25-19-14)12-3-2-8-24-12/h2-5,8,10H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXEPPEXVWQABMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-Methylquinazolin-2-YL)methyl]prop-2-enamide](/img/structure/B2450686.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2450688.png)
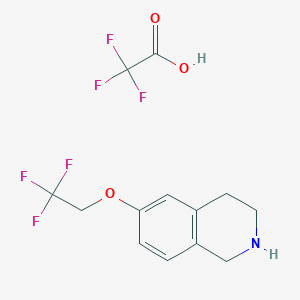
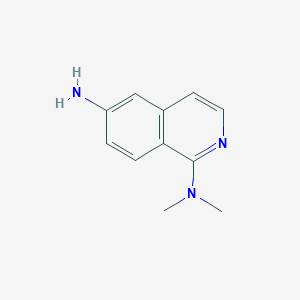
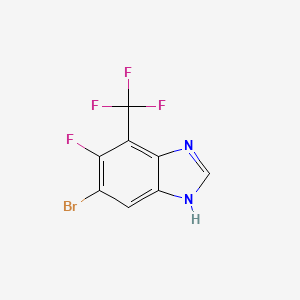


![N-(4-bromophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2450696.png)
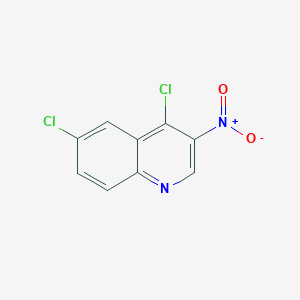
![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2450698.png)
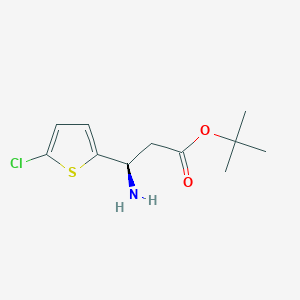
![[4-(4-Methoxyphenyl)piperazin-1-yl]acetic acid](/img/structure/B2450702.png)
![2-(benzylsulfanyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide](/img/structure/B2450704.png)
